molecular formula C13H21NO4S B4983677 N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B4983677
M. Wt: 287.38 g/mol
InChI Key: LDKNQOXWZDKBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. This compound has been used to study intracellular calcium signaling, as well as the mechanisms of various cellular processes.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research to study intracellular calcium signaling. It has been shown to inhibit the release of calcium from intracellular stores, which can help researchers better understand the mechanisms of various cellular processes. This compound has also been used to study the role of calcium in cell division, as well as the effects of calcium on cell migration and adhesion.

Mechanism of Action

N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide works by inhibiting the release of calcium from intracellular stores. It binds to the inositol 1,4,5-trisphosphate receptor, which is responsible for releasing calcium from the endoplasmic reticulum. By inhibiting this receptor, this compound prevents the release of calcium, which can affect various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, which can affect various cellular processes. This compound has also been shown to affect cell division, cell migration, and cell adhesion. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is that it is a potent inhibitor of intracellular calcium release. This makes it a valuable tool for studying the role of calcium in various cellular processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, it is important to use this compound at the appropriate concentration to avoid cell toxicity.

Future Directions

There are several future directions for research involving N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One area of research could be to investigate the potential therapeutic applications of this compound, particularly its anti-inflammatory effects. Additionally, further research could be done to better understand the mechanisms of this compound and its effects on various cellular processes. Finally, this compound could be used in combination with other compounds to study the synergistic effects of these compounds on intracellular calcium signaling.

Synthesis Methods

N-(2-hydroxy-1,1-dimethylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized in several ways, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with tert-butanol and sodium methoxide. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with tert-butyl alcohol and sodium methoxide in the presence of a phase-transfer catalyst. Both methods result in the formation of this compound.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-9-6-11(18-5)12(7-10(9)2)19(16,17)14-13(3,4)8-15/h6-7,14-15H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKNQOXWZDKBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.